Serotonin 5-HT2A receptor antagonists: These compounds hold potential for treating conditions like arterial thrombosis by inhibiting serotonin-mediated platelet aggregation and vasoconstriction. [, ]
Histone methyltransferase EZH2 inhibitors: These compounds target the epigenetic regulator EZH2, offering potential therapeutic options for cancers associated with dysregulated PRC2 function. []
Glycine Transporter-1 (GlyT-1) inhibitors: These compounds aim to increase the concentration of glycine in the brain, potentially benefiting patients with schizophrenia and other neuropsychiatric disorders. []
CAS No.: 3338-55-4
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: